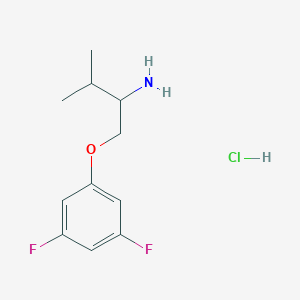

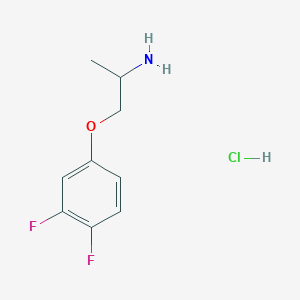

1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride

説明

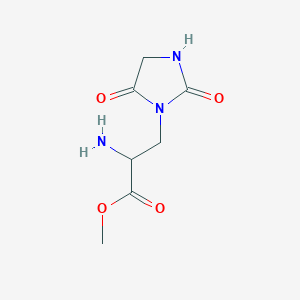

Molecular Structure Analysis

The molecular formula of “1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride” is C9H12ClF2NO . The InChI code is 1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 223.65 . It’s recommended to store the compound at a temperature of 4 degrees Celsius .科学的研究の応用

Antineoplastic Agents

An efficient synthesis method of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride derivative, related to 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, has demonstrated significant antineoplastic activity. These compounds inhibited tubulin polymerization by binding at the colchicine site, indicating a potential application in cancer therapy due to their ability to inhibit cancer cell growth across various human and animal cancer cell lines. This suggests the compound's role in the development of new cancer treatments through targeting the intracellular tubulin (Pettit et al., 2003).

Conformational Analysis

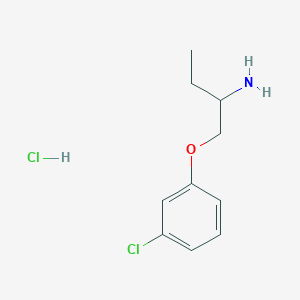

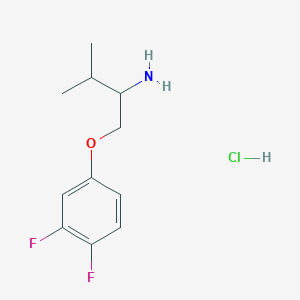

Conformational studies on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which share structural similarities with this compound, have revealed insights into their structural behavior in different environments. These studies, utilizing X-ray diffraction analysis, provide valuable information for the design of more effective molecules by understanding the spatial arrangement and interactions that could influence biological activity and stability (Nitek et al., 2020).

Corrosion Inhibition

Research into tertiary amines, including those structurally related to this compound, has shown effectiveness in inhibiting corrosion on carbon steel. These compounds form a protective layer on the metal surface, demonstrating their potential as anodic inhibitors in corrosion science. This opens avenues for the compound's application in industrial processes and protection of infrastructure (Gao et al., 2007).

Enzymatic Strategies for Synthesis

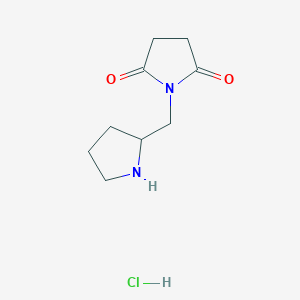

Innovative enzymatic strategies employing racemic amines and prochiral ketones derived from 2-bromophenols or brominated pyridine have been developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. This method, yielding high selectivity, showcases the compound's utility in preparing precursors for antimicrobial agents like Levofloxacin. Such enzymatic approaches are crucial for the pharmaceutical industry, emphasizing the role of this compound derivatives in drug development (Mourelle-Insua et al., 2016).

Spectroscopic Characterization

Spectroscopic characterization and diffractometric studies of polymorphism in related chemical structures underscore the importance of detailed molecular analysis in understanding the physical and chemical properties of potential pharmaceutical compounds. This research provides insights into the polymorphic behavior of closely related compounds, which is essential for the pharmaceutical industry in developing stable and effective drug formulations (Vogt et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

特性

IUPAC Name |

1-(3,4-difluorophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-7-2-3-8(10)9(11)4-7;/h2-4,6H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIUJPOBBXNKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。